![molecular formula C19H18N4OS2 B2625516 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-33-7](/img/structure/B2625516.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by a blend of structural moieties including isoquinoline, thiophene, thiazole, and triazole. This unique configuration offers a potential for diverse biological and chemical reactivity, making it a compound of significant interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Formation of the 3,4-dihydroisoquinolin-2(1H)-yl group: : Starting with a precursor, such as 3,4-dihydroisoquinoline, through catalytic hydrogenation under mild conditions.
Thiophene methylation: : This involves lithiation of thiophene, followed by methylation using methyl iodide.
Formation of 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol core: : Achieved through a cyclization reaction with appropriate starting materials, such as a thiazole derivative and hydrazine derivatives, under reflux conditions.
Industrial Production Methods
Scaling up for industrial production entails optimizing each reaction step for maximum yield and purity, which might involve:
Continuous flow chemistry: : Enhancing reaction rates and controlling reaction parameters more precisely.
Catalyst optimization: : Using high-activity catalysts to ensure complete conversion.
Purification processes: : Implementing crystallization, distillation, and chromatography techniques to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may be performed using lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : N-bromosuccinimide in chloroform.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alkanes or alcohols.
Substitution: : Halo derivatives or nitro compounds.
Scientific Research Applications
5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has a wide array of applications in scientific research:
Chemistry: : Used as an intermediate in complex organic syntheses due to its diverse reactivity.
Biology: : Potential as a bioactive compound, interacting with various biological macromolecules.
Medicine: : Investigated for its pharmacological properties, possibly acting as an anti-inflammatory or anticancer agent.
Industry: : Utilized in materials science for developing novel polymers and electronic materials.
Mechanism of Action
The precise mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol depends on its interaction with molecular targets. These include:
Enzyme inhibition: : Binding to active sites and inhibiting enzyme activity.
Receptor modulation: : Interacting with cellular receptors to modulate signal transduction pathways.
Pathways: : Potential involvement in pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison and Uniqueness
This compound stands out due to its intricate structural framework, which provides enhanced reactivity and specificity compared to simpler analogs. It combines features from isoquinoline, thiophene, thiazole, and triazole, each contributing to its unique chemical and biological properties.
Similar Compounds
Isoquinoline derivatives: : Known for their pharmacological activities.
Thiazole compounds: : Often used in antibiotics and anti-inflammatory agents.
Triazole analogs: : Widely used in antifungal and anticancer treatments.
Exploring the potential of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2,4]triazol-6-ol in various fields could yield significant advancements in medicinal chemistry and therapeutic applications. This compound’s unique structure and reactivity make it a promising candidate for further research and development.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-20-19-23(21-12)18(24)17(26-19)16(15-7-4-10-25-15)22-9-8-13-5-2-3-6-14(13)11-22/h2-7,10,16,24H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZPEGYJVSNZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
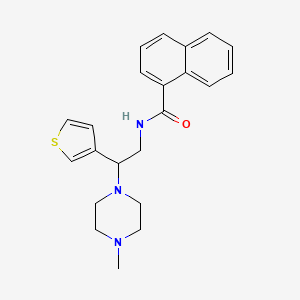
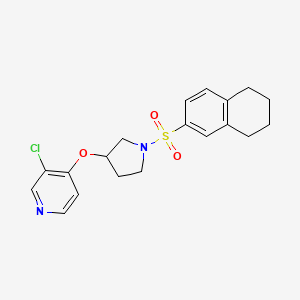
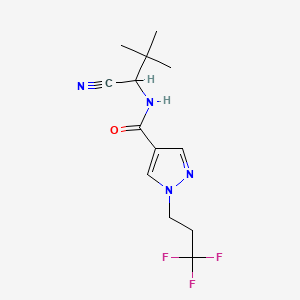
![2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2625436.png)
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)
![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2625441.png)
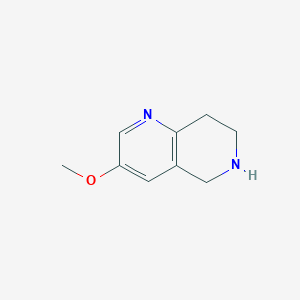
![1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE](/img/structure/B2625446.png)

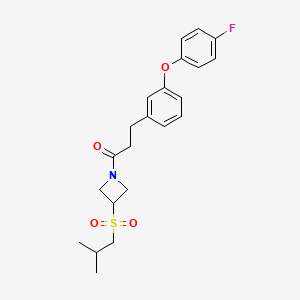
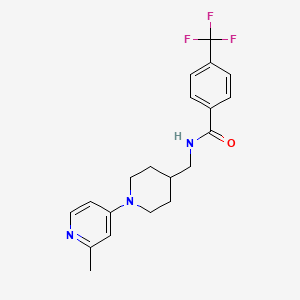
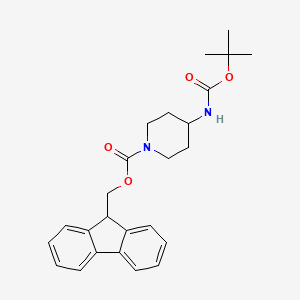
![3-ethyl-N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2625455.png)
![ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2625456.png)
